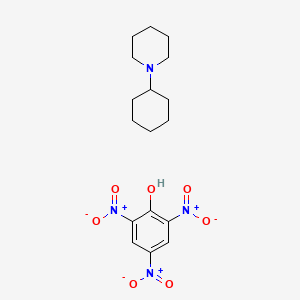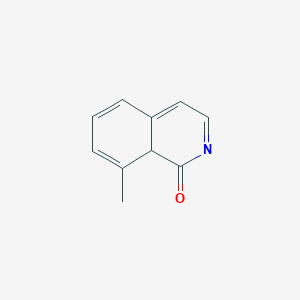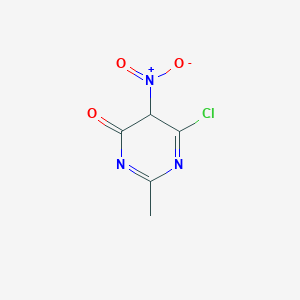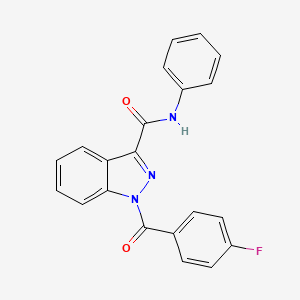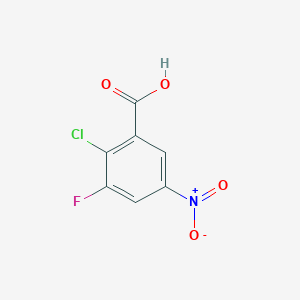
2-Chloro-3-fluoro-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoro-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-3-fluorotoluene, followed by oxidation to convert the methyl group to a carboxylic acid. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and fuming nitric acid . The oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure high yield and purity while minimizing waste and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From coupling reactions with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-5-nitrobenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-3-fluoro-5-nitrobenzoic acid largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as bacterial cell walls, leading to antibacterial effects . The nitro group can undergo bioreduction in microbial environments, generating reactive intermediates that disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Comparison:
- 2-Chloro-3-fluoro-5-nitrobenzoic acid vs. 2-Chloro-5-nitrobenzoic acid : The presence of the fluoro group in the former increases its reactivity in nucleophilic substitution reactions.
- This compound vs. 2-Fluoro-5-nitrobenzoic acid : The chloro group in the former provides additional sites for chemical modification.
- This compound vs2,4-Dichloro-5-fluoro-3-nitrobenzoic acid : The latter has an additional chloro group, which may affect its physical properties and reactivity .
Eigenschaften
CAS-Nummer |
101336-15-6 |
|---|---|
Molekularformel |
C7H3ClFNO4 |
Molekulargewicht |
219.55 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) |
InChI-Schlüssel |
WPOKJSFDNYLZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



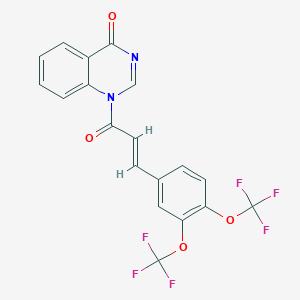


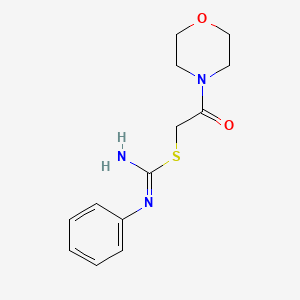
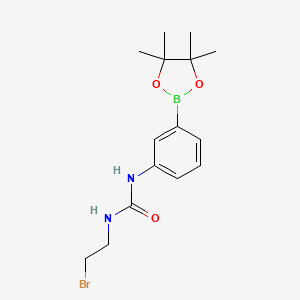
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)



